4,8-Dimethyltridecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

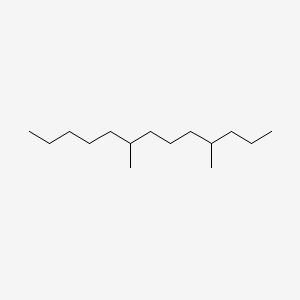

4,8-Dimethyltridecane is a chemical compound with the molecular formula C15H32 This compound is characterized by its structure, which includes a tridecane backbone with two methyl groups attached at the 4th and 8th positions . It is a colorless liquid with low solubility and volatility at room temperature .

Preparation Methods

The synthesis of 4,8-Dimethyltridecane can be achieved through various chemical reactions. One common method involves the alkylation of tridecane with methylating agents under specific reaction conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary depending on the desired scale and application .

Chemical Reactions Analysis

4,8-Dimethyltridecane undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The primary products are alkanes with fewer carbon atoms.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.

Scientific Research Applications

4,8-Dimethyltridecane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable for studying reaction mechanisms and kinetics.

Biology: This compound can be used in the study of lipid metabolism and as a model compound for understanding the behavior of similar aliphatic hydrocarbons in biological systems.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and delivery systems.

Industry: It is utilized in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,8-Dimethyltridecane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid membranes, affecting their fluidity and function. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially influencing membrane-associated processes .

Comparison with Similar Compounds

4,8-Dimethyltridecane can be compared with other similar alkanes, such as:

Tridecane: The parent compound without methyl substitutions.

2,6-Dimethyltridecane: Another isomer with methyl groups at different positions.

Hexadecane: A longer-chain alkane with similar properties but different applications.

The uniqueness of this compound lies in its specific methyl group positioning, which influences its chemical reactivity and physical properties .

Biological Activity

4,8-Dimethyltridecane (C15H32) is a saturated hydrocarbon belonging to the class of aliphatic compounds. It is characterized by its branched structure, which can influence its biological activity. This article reviews the biological activities associated with this compound, including its potential applications in various fields such as microbiology, pharmacology, and environmental science.

This compound is a long-chain alkane with the following properties:

- Molecular Formula : C15H32

- Molecular Weight : 212.43 g/mol

- Structure : The compound features two methyl groups attached to the fourth and eighth carbon atoms of a straight-chain tridecane.

Antimicrobial Properties

Recent studies have indicated that certain aliphatic hydrocarbons, including this compound, exhibit antimicrobial properties. The compound has been shown to inhibit the growth of various bacteria and fungi. For instance, research on microbial degradation of rubber has highlighted that compounds like this compound are produced during the degradation process and may play a role in inhibiting pathogenic microbes .

Microbial Degradation Study

A study investigating the microbial degradation of natural rubber identified this compound as a product of microbial metabolism. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze the volatile compounds produced during degradation. The presence of such hydrocarbons suggests potential applications in bioremediation and environmental cleanup efforts .

Flavor Compound Production

Another study focused on the production of flavor compounds through fermentation processes involving Bacillus subtilis. Although primarily aimed at flavor enhancement, the findings indicated that various volatile compounds, including hydrocarbons similar to this compound, were produced with notable antioxidant and antimicrobial activities . This suggests that this compound could be a candidate for further exploration in food science and preservation.

Comparative Analysis of Biological Activities

Properties

CAS No. |

55030-62-1 |

|---|---|

Molecular Formula |

C15H32 |

Molecular Weight |

212.41 g/mol |

IUPAC Name |

4,8-dimethyltridecane |

InChI |

InChI=1S/C15H32/c1-5-7-8-11-15(4)13-9-12-14(3)10-6-2/h14-15H,5-13H2,1-4H3 |

InChI Key |

IRMGDQSAWLAMIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)CCCC(C)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.